molecular formula C19H22N4OS B12244148 4-ethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazol-2-amine

4-ethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazol-2-amine

Cat. No.: B12244148
M. Wt: 354.5 g/mol
InChI Key: NHJYRTZPHABZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazol-2-amine is a complex organic compound that features a benzothiazole core, a pyridine ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity while minimizing waste and production time.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-ethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

    Materials Science: It is explored for its potential use in creating advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazol-2-amine is unique due to its combination of a benzothiazole core, a pyridine ring, and a morpholine moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22N4OS

Molecular Weight

354.5 g/mol

IUPAC Name

4-ethyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C19H22N4OS/c1-2-15-4-3-5-16-18(15)22-19(25-16)21-13-14-6-7-17(20-12-14)23-8-10-24-11-9-23/h3-7,12H,2,8-11,13H2,1H3,(H,21,22)

InChI Key

NHJYRTZPHABZGI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NCC3=CN=C(C=C3)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.